Fluoroglycofen-ethyl
Description
Contextualization as a Diphenyl Ether Herbicide Class Member
Fluoroglycofen-ethyl is identified as a diphenyl ether herbicide mdpi.comgoogle.comontosight.ai. It is also classified as a nitrophenyl ether compound herts.ac.uk. Herbicides belonging to the diphenyl ether class are characterized by their specific mode of action, which involves the inhibition of protoporphyrinogen (B1215707) oxidase (PPO) google.comherts.ac.ukcn-agro.compioneer.com. This inhibition leads to the accumulation of tetrapyroles, which subsequently attack plant cells and cause cell membrane disruption google.comherts.ac.ukpioneer.com. This mechanism results in the destruction of cell membranes through a light-induced peroxidation reaction, ultimately leading to cell leakage, inhibited photosynthesis, and the bleaching of chloroplast pigments, culminating in plant death pioneer.comnih.gov.
This compound functions primarily as a post-emergence herbicide, meaning it is applied after weeds have emerged herts.ac.ukcn-agro.com. It is effective against a variety of annual weeds, particularly broadleaf weeds, and some grasses herts.ac.ukcn-agro.com. Other notable herbicides within the diphenyl ether class include fomesafen (B1673529), lactofen, oxyfluorfen, acifluorfen (B165780), bifenox, ethoxyfen–ethyl, chlomethoxyfen, and aclonifen (B195272) mdpi.com.
Historical Development and Initial Research Trajectories
This compound was first registered for use in the USA in 1987 herts.ac.uk. The compound is chemically related to and derived from fluoroglycofen (B39748) bcpcpesticidecompendium.org. Its development and initial research trajectories were intrinsically linked to understanding its PPO-inhibiting mechanism and its potential as a selective post-emergence herbicide for broadleaf weed control google.comherts.ac.ukcn-agro.compioneer.com.
Early research focused on optimizing its synthesis. For instance, a synthetic process involving the direct reaction of acifluorfen with ethyl chloroacetate (B1199739) was developed, which simplified the process and significantly increased the synthetic yield from 50% to 95%, while also improving product purity from 65% to 96% google.com.
Investigations into the environmental fate of this compound have explored its degradation dynamics in water. Studies have shown that its degradation follows first-order kinetics, with the hydrolytic rate increasing with higher pH values and temperatures in the reaction medium. For example, at 25°C, the half-lives of degradation in buffer solutions with pH values of 5, 7, and 9 were 12.2 days, 144.4 hours, and 85.6 minutes, respectively. At 50°C, these half-lives decreased to 10.7 days, 13.4 hours, and 23.3 minutes, respectively nyxxb.cn.
Table 1: Degradation Half-Lives of this compound in Water at Different pH and Temperatures
| pH Value | Temperature (°C) | Half-Life |
| 5 | 25 | 12.2 days |
| 7 | 25 | 144.4 hours |
| 9 | 25 | 85.6 minutes |
| 5 | 50 | 10.7 days |
| 7 | 50 | 13.4 hours |
| 9 | 50 | 23.3 minutes |
Further research has delved into the microbial degradation of this compound. Studies have led to the isolation and characterization of bacteria capable of degrading the compound, such as Mycobacterium phocaicum strain MBWY-1, isolated from herbicide factory soil researchgate.net. Another bacterium, Lysinibacillus sp. strain KS-1, was also identified as capable of degrading fluoroglycofen, with an observed degradation of approximately 85.25% of 50 mg L⁻¹ fluoroglycofen within 72 hours under optimal conditions of 30°C and pH 7.0 oup.com. These findings highlight the potential for biodegradation in managing environmental residues of the herbicide.
In the context of weed management challenges, research has also investigated herbicide resistance in weed species, where this compound serves as a reference PPO inhibitor. For instance, studies on Amaranthus retroflexus L. have identified populations with multiple resistance to PPO inhibitors like this compound, indicating the ongoing need for research into resistance mechanisms and sustainable herbicide use strategies nih.govmdpi.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-ethoxy-2-oxoethyl) 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClF3NO7/c1-2-28-16(24)9-29-17(25)12-8-11(4-5-14(12)23(26)27)30-15-6-3-10(7-13(15)19)18(20,21)22/h3-8H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPAUTOBDWNELX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClF3NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0041983 | |
| Record name | Fluoroglycofen-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77501-90-7 | |
| Record name | Fluoroglycofen-ethyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77501-90-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluoroglycofen-ethyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077501907 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoroglycofen-ethyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0041983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUOROGLYCOFEN-ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RCH0H6C4N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanisms of Herbicidal Action
Elucidation of Protoporphyrinogen (B1215707) Oxidase (PPO) Inhibition
The primary molecular target of Fluoroglycofen-ethyl is the enzyme protoporphyrinogen oxidase (PPO), also known as Protox. cropj.com This enzyme is pivotal in the biosynthesis of both chlorophylls (B1240455) and hemes, catalyzing the oxidation of protoporphyrinogen IX (Protogen IX) to form protoporphyrin IX (Proto IX). researchgate.net By inhibiting PPO, this compound blocks this essential step in the tetrapyrrole pathway. nih.gov
As a diphenyl ether herbicide, this compound is understood to function as a competitive inhibitor of PPO. It binds to the active site of the enzyme, preventing the natural substrate, Protogen IX, from binding and being oxidized. The active site of plant PPO is a narrow cavity located near the flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net Structural studies of PPO from tobacco (Nicotiana tabacum) with inhibitors reveal that the inhibitor molecule fits tightly within this cavity. The binding is stabilized by multiple non-covalent interactions with key amino acid residues. For instance, interactions can include stacking between the herbicide's phenyl rings and aromatic residues like phenylalanine, as well as interactions with residues such as arginine and leucine (B10760876) that line the active site pocket. researchgate.net This strong binding effectively blocks the catalytic function of the enzyme.
The inhibition of PPO by this compound leads to a significant disruption in the flow of intermediates through the chlorophyll (B73375) and heme biosynthesis pathways. The immediate consequence is the accumulation of the enzyme's substrate, Protogen IX. lsuagcenter.com Normally, PPO is located in the chloroplast envelope and thylakoid membranes. When the enzyme is blocked, Protogen IX builds up and moves from its site of synthesis in the chloroplast to the cytoplasm. lsuagcenter.com
In the cytoplasm, a non-enzymatic or PPO-like activity, which is much less sensitive to diphenyl ether herbicides, oxidizes the accumulated Protogen IX to Proto IX. nih.gov This results in a massive and abnormal accumulation of Proto IX in the cytoplasm and other cellular compartments where it is not normally found in high concentrations. lsuagcenter.comnih.gov Studies on the related herbicide acifluorfen-methyl (B165782) have demonstrated this dramatic shift, where Proto IX levels increase significantly at the expense of downstream products.
| Treatment | Protoporphyrinogen IX (Protogen IX) Level | Protoporphyrin IX (Proto IX) Level | Downstream Products (e.g., Chlorophyll) |
|---|---|---|---|
| Untreated Control | Low (Normal flux) | Low (Rapidly converted) | Normal Synthesis |
| This compound | High (Accumulates due to PPO block) | Very High (Accumulates in cytoplasm) | Synthesis Blocked |
Downstream Cellular and Physiological Impacts
The abnormal accumulation of Protoporphyrin IX is the direct trigger for the subsequent photodynamic damage observed in treated plants. Proto IX is a potent photosensitizer, a molecule that can absorb light energy and transfer it to other molecules, particularly molecular oxygen. nih.gov
In the presence of light, the accumulated Proto IX absorbs photons, transitioning to an excited triplet state (³Proto IX*). This energized molecule can then react with ground-state molecular oxygen (³O₂), transferring its energy to create singlet oxygen (¹O₂), a highly reactive and cytotoxic form of oxygen known as a reactive oxygen species (ROS). lsuagcenter.com
Simplified Reaction:
Proto IX + Light (hν) → ¹Proto IX* (Excited Singlet State)
¹Proto IX* → ³Proto IX* (Excited Triplet State)
³Proto IX* + ³O₂ (Molecular Oxygen) → Proto IX + ¹O₂ (Singlet Oxygen)
This massive generation of singlet oxygen overwhelms the plant's natural antioxidant defenses, leading to a state of severe oxidative stress.
Singlet oxygen is extremely destructive to cellular components, particularly lipids. It initiates a chain reaction known as lipid peroxidation, where it attacks the polyunsaturated fatty acids that are abundant in cellular and organellar membranes (e.g., the plasma membrane, tonoplast, and mitochondrial membranes). lsuagcenter.comnih.gov This process degrades the lipids, leading to a loss of membrane fluidity, structure, and function. The compromised membranes lose their selective permeability, causing leakage of cellular contents, rapid desiccation, and ultimately, cell death. mdpi.com This widespread membrane destruction is visible macroscopically as necrosis, bronzing, and water-soaked lesions on the leaves of susceptible plants. researchgate.net
The herbicidal action of this compound directly disrupts chlorophyll biosynthesis by blocking the PPO enzyme, which is an obligatory step in the pathway. nih.gov This primary action prevents the formation of new chlorophyll molecules.
The downstream effects on active photosynthetic processes are secondary to the primary mode of action but are swift and catastrophic. The singlet oxygen-induced lipid peroxidation rapidly destroys the integrity of chloroplasts, including the thylakoid membranes where the photosynthetic machinery is located. This physical destruction leads to a complete cessation of photosynthesis.
Research on grape leaves has shown varied responses to this compound treatment. One study reported that high concentrations of the herbicide reduced the net photosynthesis rate (Pn) in a dose-dependent manner. cropj.com Conversely, a separate study on grape leaves found that this compound did not significantly affect the net photosynthesis rate but did increase chlorophyll and carotenoid content, while also altering chloroplast ultrastructure, such as increasing the number and size of chloroplasts. nih.gov These differing results suggest that the precise physiological response can be influenced by factors such as plant species, developmental stage, and environmental conditions.
| Days Post-Treatment | Control Pn (μmol CO₂ m⁻² s⁻¹) | High Concentration this compound Pn (μmol CO₂ m⁻² s⁻¹) | % Reduction from Control |
|---|---|---|---|
| 6 | 10.2 | 8.5 | 16.7% |
| 12 | 10.8 | 8.7 | 19.4% |
| 30 | 11.5 | 9.2 | 20.0% |
Environmental Fate and Transformation Dynamics
Hydrolytic Degradation Pathways
Hydrolytic degradation is a significant pathway for the breakdown of fluoroglycofen-ethyl, particularly in aqueous and soil environments. This process primarily involves the cleavage of ester bonds present in the compound's structure.
In both soil and water, this compound undergoes rapid hydrolysis, converting into its corresponding acid form. herts.ac.ukepa.gov This process involves the sequential cleavage of the ester bonds. wikipedia.org The rate of hydrolysis is significantly influenced by pH, with faster degradation observed under alkaline conditions. At 22°C, the aqueous hydrolysis half-life (DT₅₀) of this compound is approximately 231 days at pH 5, reducing to 15 days at pH 7, and further to a mere 0.15 days at pH 9. epa.gov This indicates that the compound is highly prone to hydrolysis as pH increases.
| Environment | Conditions | Hydrolysis Rate/DT₅₀ | Key Mechanism |
|---|---|---|---|
| Aqueous solution | 22°C, pH 5 | 231 days (DT₅₀) epa.gov | Ester cleavage |
| Aqueous solution | 22°C, pH 7 | 15 days (DT₅₀) epa.gov | Ester cleavage |
| Aqueous solution | 22°C, pH 9 | 0.15 days (DT₅₀) epa.gov | Ester cleavage |
| Soil and Water | General | Very rapidly hydrolysed herts.ac.ukepa.gov | Sequential ester cleavage wikipedia.org |
The primary hydrolytic metabolites identified during the degradation of this compound include deethyl-fluoroglycofen and acifluorfen (B165780). wikipedia.orgnih.govherts.ac.ukchinanetsun.com Further transformation can lead to decarboxylate-acifluorfen. wikipedia.orgchinanetsun.com In soil, the half-life for the transformation of this compound to acifluorfen is approximately 11 hours. herts.ac.uk
| Parent Compound | Primary Hydrolytic Metabolites | Subsequent Metabolites | Soil DT₅₀ (to Acifluorfen) |
|---|---|---|---|
| This compound | Deethyl-fluoroglycofen wikipedia.orgchinanetsun.com, Acifluorfen wikipedia.orgnih.govherts.ac.ukchinanetsun.com | Decarboxylate-acifluorfen wikipedia.orgchinanetsun.com | ~11 hours herts.ac.uk |
Microbial Biotransformation and Biodegradation
Microorganisms play a crucial role in the biotransformation and biodegradation of this compound in environmental matrices, particularly in soil. Various bacterial strains have been isolated and characterized for their ability to degrade this herbicide.
Several microbial species have been identified as effective degraders of this compound:
Lysinibacillus sp. strain KS-1: This bacterium was isolated from sludge collected at a herbicide factory. It demonstrated a significant degradation capacity, breaking down 85.25% of 50 mg L⁻¹ fluoroglycofen (B39748) within 3 days of incubation under optimal conditions of 30°C and pH 7.0. The degradation rate was notably reduced by the presence of Zn²⁺ and Cu²⁺ ions. wikipedia.orgchinanetsun.com
Mycobacterium phocaicum MBWY-1: Isolated from soil, this strain could degrade 100 mg L⁻¹ of this compound to non-detectable levels within 72 hours. Its optimal degradation conditions were also found to be 30°C and pH 7.0. Inoculation of soil with Mycobacterium phocaicum MBWY-1 resulted in a higher degradation rate of this compound compared to uninoculated soil, regardless of whether the soil was sterilized or non-sterilized. nih.govherts.ac.ukfishersci.ptwikidata.org
Pseudomonas sp. YF1: This strain was reported to degrade 80% of fluoroglycofen at a concentration of 200 mg L⁻¹ within 7 days. wikipedia.org Another Pseudomonas sp., strain YS-03, was identified for its ability to degrade this compound residue in wastewater, showing over 90% degradation of acifluorfen within 72 hours. chinapesticidefactory.com
Staphylococcus saprophyticus YSC-1: This bacterium was capable of removing 91.62% of fluoroglycofen at 100 mg L⁻¹ within 7 days. wikipedia.org
Bacillus sp. Za: Solid agents developed using Bacillus sp. Za demonstrated degradation rates of 83.16% (at 7% application level) and 84.47% (at 9% application level) for fluoroglycofen in soil. fishersci.ptwikidata.org
Bacillus sp. TF-1: This strain has also been shown to effectively degrade this compound. epa.gov
| Microorganism | Source | Degradation Rate | Conditions | Key Metabolites (if specified) |
|---|---|---|---|---|
| Lysinibacillus sp. KS-1 wikipedia.orgchinanetsun.com | Herbicide factory sludge wikipedia.orgchinanetsun.com | 85.25% of 50 mg L⁻¹ in 3 days wikipedia.orgchinanetsun.com | 30°C, pH 7.0 (optimum) wikipedia.orgchinanetsun.com | Deethyl-fluoroglycofen, Acifluorfen, Decarboxylate-acifluorfen wikipedia.orgchinanetsun.com |
| Mycobacterium phocaicum MBWY-1 nih.govherts.ac.ukfishersci.ptwikidata.org | Soil nih.govherts.ac.uk | 100 mg L⁻¹ to non-detectable in 72 hours nih.govherts.ac.uk | 30°C, pH 7.0 (optimum) nih.govherts.ac.uk | Acifluorfen, and other complex metabolites nih.govherts.ac.uk |
| Pseudomonas sp. YF1 wikipedia.org | Not specified wikipedia.org | 80% of 200 mg L⁻¹ in 7 days wikipedia.org | Not specified wikipedia.org | Not specified |
| Pseudomonas sp. YS-03 chinapesticidefactory.com | Wastewater chinapesticidefactory.com | >90% of Acifluorfen in 72 hours chinapesticidefactory.com | 30°C chinapesticidefactory.com | Acifluorfen (further degraded) chinapesticidefactory.com |
| Staphylococcus saprophyticus YSC-1 wikipedia.org | Not specified wikipedia.org | 91.62% of 100 mg L⁻¹ in 7 days wikipedia.org | Not specified wikipedia.org | Not specified |
| Bacillus sp. Za fishersci.ptwikidata.org | Not specified fishersci.pt | 83.16% (7% application) to 84.47% (9% application) of 10 mg/kg in soil fishersci.ptwikidata.org | Not specified | Not specified |
| Bacillus sp. TF-1 epa.gov | Paddy soil epa.gov | Effectively degraded epa.gov | Not specified | Not specified |
Microbial degradation of this compound primarily occurs through enzymatic processes, with esterases playing a crucial role in the initial breakdown.
A novel esterase, encoded by the fluE gene, was successfully cloned from Lysinibacillus sp. KS-1. wikipedia.orgchinanetsun.comwikidata.org This enzyme specifically catalyzes the cleavage of the carboxyl ester bonds within the fluoroglycofen molecule. wikipedia.orgchinanetsun.comwikidata.org Sequence analysis revealed that FluE shares a 30-40% amino acid sequence identity with members of the hormone-sensitive lipase (B570770) family. wikipedia.orgchinanetsun.comwikidata.org
Experiments with purified FluE demonstrated its efficiency in hydrolyzing fluoroglycofen and short-chain p-nitrophenol esters. However, the enzyme showed no lipolytic activity towards esters with acyl chains longer than 10 carbon atoms, confirming its classification as an esterase rather than a lipase. wikipedia.orgchinanetsun.comwikidata.org The proposed degradation pathway mediated by FluE involves the sequential hydrolysis of the two ester bonds of fluoroglycofen, leading to the formation of deethyl-fluoroglycofen, which is subsequently further degraded to acifluorfen. wikipedia.org This highlights the central role of esterases in initiating the microbial breakdown of this compound by targeting its ester linkages.
Enzymatic Mechanisms of Microbial Degradation
Nitro Group Reduction Pathways
This compound contains a nitro group, which is a common site for reduction in environmental degradation pathways. The reduction of nitro groups on aromatic rings typically proceeds through a stepwise mechanism involving the formation of nitroso and hydroxylamine (B1172632) intermediates, ultimately leading to an amino functional group nih.govwikipedia.org. This nitro group reduction has been observed as a degradation pathway for diphenyl ether herbicides, including fomesafen (B1673529), a related compound, where the nitro group on the aromatic ring is reduced to an amino group fishersci.atmassbank.eu. Studies have also indicated that this compound itself undergoes nitro group reduction wikipedia.orgwikidata.org. This process is particularly relevant under anaerobic or anoxic conditions where microbial nitroreductases can facilitate such transformations nih.govwikipedia.org.
Proposed Microbial Catabolic Pathways and Metabolite Identification
Microbial degradation plays a significant role in the environmental breakdown of this compound. Several bacterial strains have been identified that can degrade this compound or its related forms.
Mycobacterium phocaicum MBWY-1: This strain, isolated from herbicide factory soil, can utilize this compound as its sole carbon source, degrading 100 mg/L to non-detectable levels within 72 hours fishersci.atherts.ac.uk. Five metabolites were identified during this degradation:
{5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrophenylacyl} hydroxyacetic acid fishersci.atherts.ac.uk
Acifluorfen fishersci.atherts.ac.uk
5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate fishersci.atherts.ac.uk
5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-hydroxyl fishersci.atherts.ac.uk
3-chloro-4-hydroxyl benzotrifluoride (B45747) fishersci.atherts.ac.uk The identification of these metabolites has allowed for the proposal of a degradation pathway for this compound by this strain fishersci.atherts.ac.uk.
Lysinibacillus sp. KS-1: Isolated from sludge, this strain degraded 85.25% of 50 mg/L fluoroglycofen (the acid form) within 3 days nih.govbldpharm.comscience-softcon.de. The degradation products identified were:
Deethyl-fluoroglycofen (fluoroglycofen) nih.govbldpharm.comscience-softcon.de
Acifluorfen nih.govbldpharm.comscience-softcon.de
Decarboxylate-acifluorfen nih.govbldpharm.comscience-softcon.de The degradation by KS-1 involves the cleavage of carboxyl ester bonds, catalyzed by a novel esterase encoded by the fluE gene nih.govbldpharm.comscience-softcon.de.
Bacillus sp. TF-1: This strain has shown the ability to effectively degrade this compound, along with other dinitroaniline herbicides and nitroaromatic compounds herts.ac.uk.
Lysinibacillus sp. ZB-1: This bacterium, isolated from contaminated agricultural soil, can degrade fomesafen and other diphenyl ethers, including fluoroglycofen fishersci.at.
In soil and water, this compound is very rapidly hydrolyzed to its corresponding acid form (fluoroglycofen) wikipedia.orgsigmaaldrich.comnih.gov. This initial hydrolysis of the ester group is a common first step in the microbial catabolic pathway of diphenyl ether herbicides fishersci.atwikipedia.orgnih.gov. Subsequent microbial degradation then follows wikipedia.orgsigmaaldrich.com.
Abiotic Degradation Processes
Abiotic processes, such as photolysis and hydrolysis, also contribute significantly to the degradation of this compound in the environment.
Photolysis is an important degradation pathway for this compound, particularly in aquatic systems and on soil surfaces exposed to sunlight. The half-life for soil photolysis of this compound is approximately 14 days, while its aqueous photolysis half-life is considerably shorter, ranging from 3 to 6 hours nih.gov. This indicates a rapid photodegradation in water bodies.
The degradation kinetics of this compound are highly sensitive to environmental factors, notably pH and temperature. The degradation generally follows first-order kinetics nih.gov.
The hydrolytic degradation rate of this compound increases significantly with increasing pH nih.govnih.gov. This is characteristic of compounds containing ester bonds, which are more susceptible to hydrolysis under alkaline conditions.
Table 1: Half-lives of this compound Hydrolysis at Different pH Values (25°C) nih.gov
| pH Value | Half-life |
| 5 | 12.2 days |
| 7 | 144.4 hours |
| 9 | 85.6 minutes |
Temperature also plays a crucial role in the degradation dynamics of this compound, with higher temperatures leading to accelerated degradation rates fishersci.atherts.ac.uknih.govscience-softcon.deherts.ac.uknih.govnih.gov.
Table 2: Half-lives of this compound Hydrolysis at Different Temperatures and pH Values nih.gov
| Temperature (°C) | pH 5 | pH 7 | pH 9 |
| 25 | 12.2 days | 144.4 hours | 85.6 minutes |
| 50 | 10.7 days | 13.4 hours | 23.3 minutes |
These data clearly demonstrate that this compound is an easily hydrolyzable pesticide, with its degradation significantly enhanced under higher pH and elevated temperature conditions nih.gov.
Influence of Environmental Factors on Degradation Kinetics
Dissipation and Persistence in Environmental Compartments
The environmental dissipation and persistence of this compound are influenced by factors such as its half-life in different matrices, its adsorption to soil particles, and its potential for leaching into water bodies.
Half-life Studies in Soil and Plant Matrices
This compound generally exhibits low environmental persistence under most conditions. herts.ac.uk Studies have investigated its half-life in various environmental compartments, providing insights into its degradation rates. In dissipation studies, the half-lives of this compound in soil were determined to be 34.8 hours in Shanxi and 48.5 hours in Heilongjiang. nih.govresearchgate.net In soybean plant matrices, the half-life was found to be 43.3 hours across both locations. nih.govresearchgate.net
This compound is known to undergo rapid hydrolysis in soil and water, transforming into its corresponding acid, Fluoroglycofen. iaea.org Subsequent microbial degradation of Fluoroglycofen then occurs in soil. iaea.org
Table 1: Half-life of this compound in Soil and Plant Matrices
| Matrix | Location | Half-life (hours) | Citation |
| Soil | Shanxi | 34.8 | nih.govresearchgate.net |
| Soil | Heilongjiang | 48.5 | nih.govresearchgate.net |
| Soybean Plant | Both Locations | 43.3 | nih.govresearchgate.net |
Adsorption and Leaching Potential in Soil Systems
The adsorption and leaching potential of a compound are critical indicators of its mobility in soil and its propensity to contaminate groundwater. For Fluoroglycofen, the acid form of this compound, a Groundwater Ubiquity Score (GUS) leaching potential index of 1.85 has been calculated, which is interpreted as a "Transition state." herts.ac.uk This suggests a moderate potential for leaching. Fluoroglycofen also exhibits low aqueous solubility and low volatility. herts.ac.uk
While specific soil adsorption coefficient (Kd) values for this compound were not detailed in the provided information, the general characteristic of its acid metabolite suggests a tendency towards limited mobility in soil systems due to its low solubility.
Detection and Residue Levels in Natural Waters and Agricultural Soils
Research indicates that residues of this compound in soybean seed, plant, and soil were below detection limits when sampled 30 days prior to and during harvest. nih.gov This suggests that under typical agricultural practices, the compound dissipates to very low levels by harvest time.
However, diphenyl ether herbicides, a class to which this compound belongs, and their metabolites have been detected in various environmental compartments, including groundwater, soil, rivers, and drinking water. researchgate.net The presence of Fluoroglycofen (the acid form) residues in soil can frequently lead to phytotoxicity in sensitive crops. researchgate.net Furthermore, when present in the water column, these residues have been observed to be toxic to aquatic organisms. researchgate.net this compound is commonly used in soybean fields for controlling broad-leaved weeds. mdpi.com
Ecotoxicological Investigations and Environmental Impact Assessment
Effects on Non-Target Organisms
The assessment of fluoroglycofen-ethyl's impact extends to various non-target organisms, providing insights into its potential ecological footprint.
Aquatic Organisms (Fish, Daphnia)
This compound exhibits moderate toxicity to aquatic organisms. For fish, the acute 96-hour LC₅₀ (Lethal Concentration 50%) for bluegill sunfish is reported as 1.6 mg/L, and for trout, it is 23 mg/L. Chronic exposure studies with Oncorhynchus mykiss (rainbow trout) indicated a 21-day NOEC (No Observed Effect Concentration) of 0.038 mg/L. For aquatic invertebrates, the acute 48-hour EC₅₀ (Effective Concentration 50%) for Daphnia magna is 30 mg/L. This indicates moderate toxicity to aquatic invertebrates.
Table 1: Ecotoxicity Data for Aquatic Organisms
| Organism Type | Species | Endpoint | Value (mg/L) | Duration | Toxicity Level |
| Fish | Bluegill Sunfish | Acute 96-hr LC₅₀ | 1.6 | 96 hours | Moderate |
| Fish | Trout | Acute 96-hr LC₅₀ | 23 | 96 hours | Moderate |
| Fish | Oncorhynchus mykiss | Chronic 21-day NOEC | 0.038 | 21 days | Moderate |
| Invertebrate | Daphnia magna | Acute 48-hr EC₅₀ | 30 | 48 hours | Moderate |
Terrestrial Organisms (Birds, Bees, Earthworms)
This compound has varying levels of toxicity towards terrestrial non-target organisms. It is considered highly toxic to birds. Acute oral LD₅₀ (Lethal Dose 50%) for bobwhite quail is reported to be greater than 3160 mg/kg. Dietary LC₅₀ (8 days) for both mallard ducks and bobwhite quail exceeds 5000 mg a.i./kg. For honeybees, this compound shows low toxicity, with a contact acute 48-hour LD₅₀ greater than 100 μ g/bee . Earthworms, however, are subject to a high acute ecotoxicity alert.
Table 2: Ecotoxicity Data for Terrestrial Organisms
| Organism Type | Species | Endpoint | Value | Duration | Toxicity Level |
| Bird | Bobwhite Quail | Acute Oral LD₅₀ | >3160 mg/kg | - | High |
| Bird | Mallard Duck | Dietary LC₅₀ | >5000 mg a.i./kg | 8 days | High |
| Bird | Bobwhite Quail | Dietary LC₅₀ | >5000 mg a.i./kg | 8 days | High |
| Bee | Honeybee | Contact Acute 48-hr LD₅₀ | >100 μ g/bee | 48 hours | Low |
| Earthworm | - | Acute Ecotoxicity | - | - | High |
Impact on Submerged Aquatic Plants and Ecosystems
Herbicides, including diphenyl ether herbicides like fluoroglycofen (B39748), can pose a significant threat to aquatic ecosystems and specifically to submerged aquatic plants. Studies indicate that even at concentrations less than 1% of the recommended dose, herbicides can have substantial impacts on the growth, morphology, and reproduction of non-target terrestrial plants, with aquatic ecosystems potentially being more sensitive. Exposure to herbicides is recognized as a major factor contributing to the degradation and biomass loss in populations of submerged plants. In certain environmental waters, such as the Taihu Lake basin, herbicide concentrations have been observed to reach levels capable of affecting various submerged plant species, particularly during their germination stage, contributing to their decline. Submerged aquatic vegetation (SAV) plays a critical role in aquatic ecosystems by providing food sources and essential habitats for numerous aquatic organisms. The reduction in SAV coverage due to herbicide impact can lead to decreased biodiversity and impaired water quality, thereby disrupting the ecological balance of these aquatic environments.
Formation and Ecotoxicity of Transformation Products
Comparative Ecotoxicological Assessment of Metabolites
This compound undergoes rapid hydrolysis in soil and water, converting into its corresponding acid, fluoroglycofen. Further microbial degradation in soil leads to the formation of other metabolites, with a reported half-life (DT₅₀) of approximately 11 hours for its transformation to acifluorfen (B165780). Identified soil metabolites include acifluorfen (also referenced as RH 5781).
Research on microbial degradation pathways has identified several transformation products. For instance, studies involving Lysinibacillus sp. KS-1 have shown the formation of deethyl-fluoroglycofen, acifluorfen, and decarboxylate-acifluorfen. Another bacterium, Mycobacterium phocaicum MBWY-1, has been observed to degrade this compound, yielding five distinct metabolites: {5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrophenylacyl} hydroxyacetic acid, acifluorfen, 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-nitrobenzoate, 5-[2-chloro-4-(trifluoromethyl) phenoxy]-2-hydroxyl, and 3-chloro-4-hydroxyl benzotrifluoride (B45747).
The ecotoxicity of these transformation products is a significant concern, as they can also exhibit toxic effects on non-target organisms. Current pesticide risk assessment frameworks often have critical gaps in fully addressing the ecological consequences of these transformation products. Therefore, approaches are being developed to estimate the properties, ecotoxicity, and toxicology of these transformation products, particularly in cases where experimental data is lacking. Dietary risk assessments also consider the parent compound alongside toxicologically relevant degradation products.
Risk Assessment Frameworks for Pesticide Transformation Products
Traditional pesticide risk assessments frequently rely on surrogate species and acute lethality metrics, which may not fully capture the complex interactions and broader impacts of pesticides and their transformation products on non-target organisms and biodiversity. There is a recognized need for a paradigm shift in these assessment methodologies to comprehensively account for the ecological consequences of pesticide transformation products and the interplay of multiple environmental stressors.
Herbicide Selectivity and Efficacy in Agricultural Systems
Comparative Efficacy Studies with Other Herbicides
Fluoroglycofen-ethyl is a selective, post-emergence herbicide primarily known for its role as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor. Its mechanism of action leads to the disruption of cell membranes in susceptible plants, making it effective against a broad spectrum of broadleaf weeds and certain grasses. The efficacy of this compound, both as a standalone compound and in combination with other active ingredients, has been a subject of extensive research to optimize weed control strategies in various agricultural systems.
Comparative studies often evaluate this compound against other established herbicides or in mixed formulations to enhance its herbicidal spectrum and persistence. For instance, this compound has been identified as a selective herbicide for broadleaf weed control in cereals. Its application is noted for controlling specific weed species such as Galium, Viola, and Veronica spp. in crops like wheat, barley, oats, peanuts, rice, and soybeans.
Research into synergistic herbicide mixtures has demonstrated improved efficacy. A notable study focused on a 21% Fluoroglycofen-glufosinate microemulsion (ME) formulation for controlling non-arable weeds. This combination was developed to broaden the herbicide spectrum and provide more effective and lasting control compared to individual components. Field tests revealed significant control effects against both gramineous and broadleaf weeds.
The following table summarizes the efficacy data for the 21% Fluoroglycofen-glufosinate ME formulation, demonstrating its performance in weed control:
Table 1: Efficacy of 21% Fluoroglycofen-Glufosinate ME on Non-Arable Weeds
| Efficacy Parameter | Time After Treatment (Days) | Gramineous Weeds (%) | Broadleaf Weeds (%) |
| Coverage Control Effect (Range) | 5 | 80.41–83.47 | 84.44–88.13 |
| Coverage Control Effect (Range) | 10 | 92.69–94.55 | 95.61–96.72 |
| Coverage Control Effect (Range) | 30 | 93.64–96.04 | 97.59–98.45 |
| Relative Fresh Weight Control Effect (Range) | - | 93.65–96.09 | 97.37–98.51 |
Note: The 21% Fluoroglycofen-glufosinate ME formulation demonstrated superior performance in terms of quick-acting properties and continuous effects compared to 20% glufosinate-ammonium (B1218520) SL and 10% this compound EC used individually.
In the context of herbicide resistance management, this compound, as a PPO inhibitor, is often considered alongside other PPO inhibitors like acifluorfen-sodium, fomesafen (B1673529), imazethapyr, and lactofen. The use of herbicide mixtures with different modes of action, including this compound, is a strategy to mitigate the development of herbicide resistance in weeds, particularly in challenging species like redroot pigweed (Amaranthus retroflexus L.).
Mechanisms of Metabolism and Detoxification in Organisms
Metabolic Pathways in Plants
In plants, as well as in environmental matrices like soil and water, the initial steps of Fluoroglycofen-ethyl degradation are often characterized by the modification of its chemical structure.
A primary metabolic pathway for this compound involves the rapid hydrolysis of its ester bonds. In soil and water, this compound is quickly hydrolyzed to its corresponding acid, Fluoroglycofen (B39748). nih.govnih.gov This process is also observed in microbial degradation, which often mirrors plant metabolic pathways. For instance, the bacterial strain Lysinibacillus sp. KS-1 has been shown to degrade fluoroglycofen by sequentially cleaving its two ester bonds, leading to the formation of deethyl-fluoroglycofen and subsequently acifluorfen (B165780). wikipedia.orgnih.gov An esterase enzyme, encoded by the fluE gene cloned from the KS-1 strain, specifically catalyzes the cleavage of the carboxyl ester bonds of fluoroglycofen. wikipedia.orgnih.gov Similarly, in the degradation of lactofen, another diphenyl ether herbicide, ester bond hydrolysis is a crucial initial step that generates acifluorfen. wikipedia.org
The formation of biologically inactive conjugates is a significant detoxification mechanism in plants for various herbicides, including PPO inhibitors. This process typically involves the conjugation of the herbicide or its metabolites with endogenous molecules such as glutathione (B108866) and/or glucose. For example, in soybean, the selective detoxification of the diphenyl ether herbicide fomesafen (B1673529) occurs through conjugation with homoglutathione (B101260) (hGSH), leading to the formation of inactive hGSH-derived conjugates. While specific direct evidence for this compound conjugation in plants is less detailed in the provided data, this general mechanism is a well-established pathway for PPO-inhibiting herbicides, contributing to plant tolerance by converting active compounds into inert forms.
Metabolic Pathways in Animals
In animals, the metabolic fate of this compound also involves enzymatic transformations designed to facilitate its elimination.
In animals, the metabolism of this compound primarily involves the hydrolysis of the ester bond and the reduction of the nitro group. nih.govnih.gov These transformations are common for diphenyl ether herbicides. For instance, in the degradation of lactofen, a structurally similar compound, the initial hydrolysis of the ester bond is followed by the reduction of the nitro group to an amino group, yielding aminoacifluorfen. This amino derivative can then undergo further acetylation to form acetylated aminoacifluorfen, a metabolite with significantly reduced phytotoxicity. wikipedia.org These pathways illustrate how animals convert this compound into more polar and excretable forms.
Role of Xenobiotic Metabolism in Herbicide Selectivity and Resistance
Xenobiotic metabolism plays a pivotal role in determining herbicide selectivity in crops and the development of resistance in weed populations.
Cytochrome P450 monooxygenases (P450s) constitute a large and diverse superfamily of enzymes crucial for the metabolism of both endogenous compounds and exogenous xenobiotics, including herbicides. These enzymes are primarily involved in oxidative biotransformation reactions. In plants, the differential rate of metabolic breakdown of herbicides to inactive metabolites is a key mechanism for selectivity, with tolerant plant species metabolizing herbicides much faster than susceptible weed species.
P450s are significantly implicated in enhanced herbicide metabolism, which is a major contributor to the evolution of multiple herbicide resistance in weeds. Studies have confirmed the involvement of P450s in the detoxification metabolism of PPO inhibitors, such as fomesafen, in resistant weed populations like Amaranthus retroflexus. The use of P450 inhibitors (e.g., malathion, PBO) in bioassays can indicate P450-mediated metabolic resistance in weeds. Furthermore, genetic engineering approaches have explored the introduction of herbicide-metabolizing cytochrome P450 monooxygenases into plants to confer resistance and tolerance to PPO-inhibiting herbicides.
Glutathione S-transferases (GSTs) in Conjugation Processes
Glutathione S-transferases (GSTs) are a superfamily of phase II metabolic enzymes crucial for the detoxification of a wide array of endogenous and exogenous compounds, including herbicides like this compound. These enzymes primarily function by catalyzing the conjugation of the tripeptide glutathione (GSH) to electrophilic centers on various substrates. This conjugation reaction increases the hydrophilicity of the xenobiotic, thereby facilitating its detoxification and subsequent excretion from the cell wikipedia.orgijbs.commdpi.comunesp.brresearchgate.net. The activity of GSTs is dependent on a continuous supply of GSH and the action of specific transporters for the removal of GSH conjugates wikipedia.org.
In the context of herbicide metabolism, particularly for compounds like this compound, GSTs play a significant role in conferring non-target site resistance (NTSR) in plants unesp.brresearchgate.netnih.govfrontiersin.orgpnas.org. NTSR, often involving enhanced metabolism, is a complex mechanism that can lead to multiple herbicide resistance (MHR) in weed populations pnas.orgresearchgate.netresearchgate.net. This compound, a protoporphyrinogen (B1215707) oxidase (PPO)-inhibiting herbicide, is extensively used for weed control in crops such as soybeans nih.govresearchgate.net.
Research indicates that the metabolism of PPO inhibitors, including this compound, in resistant weed species often involves the activity of both cytochrome P450 monooxygenases (P450s) and GSTs nih.govresearchgate.net. For instance, studies on Amaranthus retroflexus populations resistant to fomesafen (another PPO inhibitor) and nicosulfuron (B1678754) have demonstrated that both P450- and GST-based metabolic mechanisms contribute to their resistance researchgate.net. The involvement of GSTs in the detoxification pathway can be inferred from experiments where the application of GST inhibitors, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), significantly increases the sensitivity of resistant weed populations to these herbicides researchgate.net. This suggests that GST-mediated conjugation is a critical step in the detoxification of such compounds, reducing their herbicidal efficacy in resistant plants researchgate.net.
While GSTs are broadly recognized for their role in metabolizing herbicides, including diphenylether herbicides like this compound, specific detailed research findings or quantitative data tables directly illustrating the conjugation rates of this compound with specific GST enzymes were not explicitly available in the provided search results. However, the general principle of GSTs facilitating the detoxification of xenobiotics by forming water-soluble conjugates is well-established and applies to the metabolic fate of many herbicides, contributing to the observed resistance phenotypes in various organisms wikipedia.orgijbs.commdpi.comresearchgate.net.
Herbicide Resistance Development and Management Strategies
Mechanisms of Resistance in Weed Populations
Herbicide resistance in weeds can arise through various mechanisms, broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). Both mechanisms have been observed in weed species resistant to PPO inhibitors. frontiersin.orgcambridge.org
Target-site resistance involves alterations to the herbicide's molecular target, reducing or eliminating the herbicide's ability to bind and exert its inhibitory effect. For PPO inhibitors, this primarily involves mutations in the genes encoding the PPO enzyme, specifically PPX2. frontiersin.orgmdpi.comcambridge.orgnih.govmdpi.comnih.gov
A prominent target-site resistance mechanism identified in several Amaranthus species, such as common waterhemp (Amaranthus tuberculatus) and Palmer amaranth (B1665344) (Amaranthus palmeri), is a specific deletion of a glycine (B1666218) residue at position 210 (ΔG210) in the PPX2 gene. frontiersin.orgmdpi.comcambridge.orgnih.govmdpi.comnih.govpurdue.eduresearchgate.netcambridge.orgasacim.org.ar This ΔG210 mutation can confer broad cross-resistance to a range of PPO-inhibiting herbicides, with resistant/susceptible (R/S) ratios often exceeding 100-fold for many tested compounds at the enzyme level. cambridge.orgnih.gov The deletion is thought to partially unravel an alpha-helix near the PPO active site, altering the enzyme's affinity for the herbicide. nih.gov
Beyond the ΔG210 deletion, other amino acid substitutions in the PPX2 gene have also been documented to confer resistance to PPO inhibitors. These include arginine to glycine (R128G), arginine to methionine (R128M), and arginine to isoleucine (R128I) mutations. mdpi.comcambridge.orgasacim.org.ar For instance, an Arg-128-Gly mutation in the PPX2 gene has been confirmed in Amaranthus retroflexus (redroot pigweed) populations exhibiting multiple resistance to PPO and ALS inhibitors, including fluoroglycofen-ethyl. mdpi.comasacim.org.ar Additionally, a glycine to alanine (B10760859) substitution at position 399 (G399A) in PPO2 has been identified in resistant A. palmeri, conferring resistance to foliar-applied PPO inhibitors. frontiersin.orgmdpi.comcambridge.org While less common, a mutation in the PPX1 gene (Ala-212-Thr) has also been reported. mdpi.com
In some resistant weed populations, increased expression (upregulation) of the PPO2 gene has been observed alongside functional target-site mutations. This overexpression of the resistant PPO2 enzyme contributes to reduced sensitivity to PPO-inhibiting herbicides, as the plant produces more enzyme than can be effectively inhibited by typical herbicide application rates. mdpi.comnih.gov
The following table summarizes some common target-site mutations conferring resistance to PPO inhibitors:
| Mutation Site | Amino Acid Change | Gene | Weed Species Affected (Examples) | Impact on Resistance | References |
| 210 | Glycine deletion (ΔG210) | PPX2 | Amaranthus tuberculatus, Amaranthus palmeri | Broad cross-resistance, high R/S ratios | frontiersin.orgmdpi.comcambridge.orgnih.govmdpi.comnih.govpurdue.eduresearchgate.netcambridge.orgasacim.org.ar |
| 128 | Arg to Gly (R128G) | PPX2 | Amaranthus retroflexus, Amaranthus tuberculatus | Confers resistance | mdpi.comcambridge.orgasacim.org.ar |
| 128 | Arg to Met (R128M) | PPX2 | Amaranthus tuberculatus | Confers resistance | cambridge.org |
| 128 | Arg to Ile (R128I) | PPX2 | Amaranthus tuberculatus | Confers resistance | cambridge.org |
| 399 | Gly to Ala (G399A) | PPX2 | Amaranthus palmeri, Amaranthus tuberculatus | Confers resistance | frontiersin.orgcambridge.orgmdpi.comcambridge.org |
| 212 | Ala to Thr (A212T) | PPX1 | (General, less common) | Confers resistance | mdpi.com |
Non-target-site resistance (NTSR) encompasses mechanisms that reduce the concentration of the active herbicide at the target site without directly altering the target enzyme itself. Enhanced herbicide metabolism is a significant form of NTSR, where weeds detoxify the herbicide before it can reach or effectively inhibit its target. cambridge.orgmdpi.comnih.gov
While less characterized for PPO inhibitors compared to target-site mutations, metabolic resistance has been predicted and observed. frontiersin.orgmdpi.com This mechanism often involves the upregulation of enzymes such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). mdpi.comk-state.edu These enzymes can rapidly metabolize herbicides, leading to their deactivation and preventing them from accumulating to phytotoxic levels within the plant. mdpi.com For instance, studies have shown that pre-treatment with P450 and GST inhibitors can significantly increase the sensitivity of resistant weed populations to PPO inhibitors like fomesafen (B1673529), confirming the role of enhanced metabolism in their resistance. mdpi.compurdue.edu NTSR mechanisms are often complex and can confer broad-spectrum resistance to multiple herbicide chemistries, even those with different modes of action, making them particularly challenging to manage. cambridge.orgmdpi.comnih.gov
Management Strategies for Mitigating Resistance Evolution
Mitigating the evolution and spread of herbicide resistance requires a proactive and diversified approach, moving away from sole reliance on chemical control.
Integrated Weed Management (IWM) is a foundational strategy for sustainable weed control and resistance prevention. IWM involves combining a variety of control tactics to manage weed populations below economically damaging thresholds, thereby reducing selection pressure on any single control method. mdpi.comk-state.educroplife.org.aubasf.com.auusda.govumn.edumaf.gov.la
Key components of an IWM program include:
Preventive measures: Preventing the introduction and spread of weed seeds, such as cleaning farm machinery and using certified weed-free seeds. umn.edumaf.gov.la
Cultural practices: Employing practices that favor the crop over weeds, including optimized planting dates, crop rotation, competitive crop varieties, proper fertilization, and cover cropping. maf.gov.la
Mechanical control: Utilizing tillage, hand weeding, or other physical methods to remove or suppress weeds. maf.gov.la
Biological control: Introducing or enhancing natural enemies of weeds, although this is less common for broad-acre crop weeds. maf.gov.la
Chemical control: Strategic and diversified use of herbicides. maf.gov.la
The diversification of management tactics is crucial to avoid herbicide dependence, which has historically led to widespread resistance. usda.gov Implementing IWM ensures that surviving weeds from one control method are targeted by another, preventing the build-up of resistant biotypes. croplife.org.auumn.edu
Within chemical control, strategic herbicide rotation and the use of mixture formulations are vital for delaying resistance evolution, particularly for PPO inhibitors like this compound. croplife.org.aubasf.com.auusda.govmoa-technology.comnih.gov
Herbicide Rotation: This involves alternating herbicides with different modes of action (MoAs) across growing seasons or within a single season. For PPO inhibitors (HRAC Group 14/WSSA Group E), rotating with herbicides from other groups (e.g., ALS inhibitors, glyphosate (B1671968), synthetic auxins) helps to prevent continuous selection pressure on the PPO enzyme. croplife.org.aubasf.com.auusda.govumn.edunih.gov This practice reduces the likelihood of a single resistant biotype dominating the weed population.
Mixture Formulations: Applying herbicides with different modes of action as tank-mixes or pre-formulated mixtures is another effective strategy. croplife.org.aumoa-technology.comgoogle.comchinapesticidefactory.comresearchgate.netawsjournal.orgpatsnap.com When two or more herbicides with distinct MoAs are applied simultaneously, weeds must evolve resistance to multiple mechanisms concurrently, which is a much less probable event. croplife.org.auresearchgate.net For example, PPO inhibitors are often recommended in mixtures with other herbicides, such as glyphosate or ALS inhibitors, to enhance control spectrum and mitigate resistance risk. croplife.org.aumoa-technology.comgoogle.comchinapesticidefactory.compatsnap.com It is important that these mixtures are applied at full label rates to ensure robust weed control and maximize the benefit of the multiple modes of action. croplife.org.au If weed escapes occur following a PPO inhibitor application, integrating non-herbicide control methods or applying a herbicide with a different mode of action is recommended to prevent seed set by resistant individuals. croplife.org.au
Synergistic Interactions and Herbicide Mixtures
Formulation Development and Synergistic Effects with Co-Formulants
In the context of synergistic formulations, co-formulants play a vital role. For instance, in micro-emulsion preparations containing Fluoroglycofen-ethyl and other active ingredients, specific co-formulants contribute to improved performance. An optimal formula for a 21% Fluoroglycofen-glufosinate ME, for example, includes 7% cyclohexanone, 10% n-butanol, and 20% emulsifier (a blend of OA-TAPO, alkyl glucoside, and betaine (B1666868) in a 3:2:1 ratio) labsolu.ca. The liquid nature of micro-emulsion formulations facilitates uniform coverage of the target area, thereby maximizing the efficacy of the active ingredients and minimizing the risk of drift jsbiogood.com. Other co-formulants such as polyethylene (B3416737) glycol oleate, polyethylene glycol laurate, polyoxyethylene cetyl ether, polyquaternium ammonium (B1175870) salt, betaine, ammonium sulfate, chloroalkyl ester, and diethyl phthalate (B1215562) have been noted in microemulsion preparations involving glufosinate-ammonium (B1218520) and acifluorfen (B165780), contributing to the formulation's stability and efficacy patsnap.com.
Synergistic Herbicidal Efficacy with Other Active Ingredients (e.g., Glufosinate-ammonium)
The combination of this compound with other active ingredients, particularly Glufosinate-ammonium, leads to a pronounced synergistic effect, significantly enhancing weed control efficacy jsbiogood.com. This synergistic interaction allows for effective control of a broad spectrum of weeds, encompassing both grasses and broadleaf species, by targeting them at multiple growth stages, from germination to post-emergence jsbiogood.com.
Field trials have demonstrated the superior performance of such mixtures. For example, a 21% Fluoroglycofen-glufosinate ME exhibited notable control over non-arable weeds. Data from these trials illustrate high coverage control effects:
| Weed Type | Treatment After 5 Days | Treatment After 10 Days | Treatment After 30 Days |
| Gramineous Weeds | 80.41% - 83.47% | 92.69% - 94.55% | 93.64% - 96.04% |
| Broadleaf Weeds | 84.44% - 88.13% | 95.61% - 96.72% | 97.59% - 98.45% |
| Relative fresh weight control effects reached 93.65%-96.09% for gramineous weeds and 97.37%-98.51% for broadleaf weeds labsolu.ca. |
Beyond Glufosinate-ammonium, this compound has been successfully combined with other herbicides to achieve synergistic outcomes. Its combination with nicosulfuron (B1678754), for instance, has been shown to broaden the weed-killing spectrum and mitigate the development of weed resistance nih.govgoogle.com. Furthermore, a tripartite combination of glufosinate, this compound, and quizalofop-p-ethyl (B1662796) has been developed to enhance herbicidal effects, providing outstanding comprehensive control over gramineous weeds and broadleaf weeds, including challenging species like amaranth (B1665344), shepherd's purse, crabgrass, and green bristlegrass herts.ac.uk. This approach not only improves weeding efficacy but also contributes to reduced pesticide usage and production costs, offering a more environmentally conscious solution compared to single-dose applications patsnap.comnih.gov.
Mechanistic Basis of Synergism in Herbicide Combinations
The observed synergism between this compound and other herbicides, particularly Glufosinate-ammonium, stems from their distinct yet complementary modes of action, which collectively disrupt essential plant physiological processes.
This compound functions as a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor cn-agro.comrayfull.comnih.govpioneer.com. PPO is a crucial enzyme in the biosynthesis pathway of chlorophyll (B73375) and heme. By inhibiting PPO, this compound causes an accumulation of protoporphyrin IX (Proto IX), a highly photodynamic intermediate, within plant cells pioneer.comnih.gov. In the presence of light, this accumulated Proto IX generates reactive oxygen species (ROS), leading to lipid peroxidation, disruption of cell membranes, cell leakage, and ultimately, the inhibition of photosynthesis and rapid plant desiccation and death pioneer.comnih.gov.
Glufosinate-ammonium , on the other hand, acts as a glutamine synthetase (GS) inhibitor basf.comnih.govpan-india.orgmda.state.mn.uswikipedia.orgbioone.orgdntb.gov.ua. Glutamine synthetase is a key enzyme involved in nitrogen metabolism, responsible for the detoxification of ammonia (B1221849) and the synthesis of glutamine and other essential amino acids in plants basf.compan-india.orgmda.state.mn.uswikipedia.org. Inhibition of GS by glufosinate-ammonium leads to a rapid and toxic accumulation of ammonia within plant tissues, coupled with a depletion of glutamine and other amino acids. This metabolic imbalance disrupts cellular functions, including photosynthesis, leading to plant death pan-india.orgmda.state.mn.uswikipedia.org.
The synergistic interaction between this compound and Glufosinate-ammonium is rooted in their ability to amplify each other's detrimental effects on plant metabolism bioone.orgdntb.gov.uascielo.br. Glufosinate's inhibition of GS causes a transient accumulation of glutamate (B1630785), which serves as a precursor for chlorophyll biosynthesis bioone.orgdntb.gov.uascielo.br. When both GS and PPO are inhibited simultaneously, this accumulated glutamate is rerouted towards the chlorophyll biosynthesis pathway, significantly increasing the production and accumulation of protoporphyrin bioone.orgdntb.gov.uascielo.br. This exaggerated accumulation of the highly photodynamic protoporphyrin intensifies the generation of reactive oxygen species and subsequent lipid peroxidation, resulting in a more potent and rapid herbicidal effect than either compound could achieve alone bioone.orgdntb.gov.uascielo.brcambridge.org. Furthermore, this compound has been shown to enhance the penetration of Glufosinate-ammonium into plant tissues, contributing to its faster absorption and action agropages.com. This dual-action mechanism, combining distinct biochemical disruptions and enhanced uptake, ensures comprehensive weed elimination and prevents regrowth jsbiogood.com.
Analytical Methodologies for Environmental Monitoring and Residue Analysis
Chromatographic Techniques for Detection and Quantification
Chromatographic techniques, particularly when coupled with mass spectrometry, are indispensable for the accurate detection and quantification of fluoroglycofen-ethyl and its metabolites in complex samples.
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS/MS) Detection
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been established as a rapid, highly selective, and sensitive method for detecting this compound residues in various matrices, including soybean seed, soybean plants, and soil. This technique offers advantages in terms of speed and sensitivity for residue analysis. High-Performance Liquid Chromatography (HPLC) coupled with MS/MS, such as systems utilizing a Finnigan TSQ Quantum Ultra AM, has also been employed for the identification of fluoroglycofen (B39748) degradation products.
General multi-residue methods for pesticide analysis in food and feed frequently employ LC-MS/MS, including for the determination of this compound. These systems can facilitate the analysis of samples with minimal preparation, sometimes without the need for dispersive Solid-Phase Extraction (SPE) cleanup or extensive sample dilution, thereby increasing robustness and throughput. Specific analytical parameters for LC-MS/MS detection of this compound include a retention time of approximately 23.81 minutes, with a quantifier ion at m/z 343.9945 and qualifier ions at m/z 447.0327 and 345.0010. For instance, in wine analysis, this compound-NH4+ has been detected at a retention time of 7.48 minutes with specific positive ions (465.000, 222.845, 343.560, 447.774).
Gas Chromatography (GC) for Residue Analysis
Gas Chromatography (GC) serves as another foundational technique for the residue analysis of this compound. An analytical method for this compound residue in buffer solutions has been established using gas chromatography. GC coupled with Quadrupole-Time-of-Flight (GC-QTOF) mass spectrometry is utilized for the analysis of extracts following sample preparation.
More advanced GC-Mass Spectrometry (GC-MS) systems, such as the GC-Orbitrap MS, are also employed for screening pesticide residues, including this compound, in dry matrices like cereals. Typical GC conditions involve using helium as a carrier gas at a flow rate of 1.2 mL/min. Analyte separation is achieved on columns like the Thermo Scientific Trace GOLD TG-5SILMS (30 m length × 0.25 mm i.d. × 0.25 μm film thickness). The GC oven temperature program often starts at 60 °C, held for 1.5 min, then ramps up to 90 °C (at 25 °C/min), held for 1.5 min, followed by further ramps to 180 °C (at 25 °C/min) and then to 280 °C (at 5 °C/min). A final cleaning step raises the temperature to 300 °C (at 10 °C/min) and holds it for 12 min. Analyses are typically performed in electron ionization (EI) positive mode.
Sample Preparation Techniques
Effective sample preparation is critical for isolating this compound from complex matrices, minimizing interferences, and concentrating the analyte to achieve desired detection limits.
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free or solvent-reduced sample preparation technique that integrates sampling, extraction, and concentration into a single step. While SPME is a recognized technique in analytical chemistry for pesticide residue analysis, specific detailed research findings on its direct application for the extraction of this compound from environmental or food matrices were not explicitly detailed in the provided search results.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and isolation of pesticides. For instance, SPE on Carbograph-1 cartridges has been successfully employed to isolate diphenyl ether herbicides, including fluoroglycofen, and their metabolites from water samples. This method achieved high recoveries for these compounds.
Dispersive Solid-Phase Extraction (dSPE), often part of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is a common sample preparation approach for pesticide residue analysis. The QuEChERS procedure typically involves initial extraction with acetonitrile (B52724), followed by a cleanup step using dSPE. This process helps remove water, solid residues, proteins, and salts from the sample matrix. After extraction and centrifugation, the supernatant is transferred for further cleanup steps, such as adding sorbents like PSA (primary secondary amine) and MgSO4, followed by another centrifugation. The final extract is often diluted with acetonitrile to match matrix concentrations for calibration.
Method Validation (Detection Limits, Recovery, Reproducibility)
Method validation is essential to ensure the reliability and accuracy of analytical results. Key parameters evaluated include detection limits, recovery, and reproducibility.
Detection Limits: The sensitivity of analytical methods for this compound varies depending on the matrix and the specific chromatographic technique employed. For UPLC-MS/MS, the detection limits (LODs) for this compound were reported as 0.5 μg kg⁻¹ in soybean seed, and 1 μg kg⁻¹ in soybean plant and soil. For multi-pesticide residue analysis using GC-Orbitrap-MS, the limits of detection (LODs) for 352 pesticides, including this compound, ranged from 0.3 to 3.0 μg·kg⁻¹, with limits of quantification (LOQs) ranging from 1.0 to 10.0 μg·kg⁻¹. In screening applications, the screening detection limit (SDL) for this compound in cereals using GC-Orbitrap MS could be assigned as >0.02 mg/kg, with some previous reports indicating a value of 0.1 mg/kg. For related diphenyl ether herbicides analyzed by HPLC-UV/MS-MS, method detection limits ranged from 4.1 to 8.7 ng/L in drinking water, 5.1 to 9.5 ng/L in groundwater, and 17.5 to 36.2 ng/L in river water.
Recovery: Recovery rates indicate the efficiency of the extraction and analytical process. For UPLC-MS/MS analysis of this compound in soybean seed, plant, and soil, recoveries ranged from 83.4% to 99.2%. High recoveries, generally above 85%, have been reported for the extraction of diphenyl ether herbicides (including fluoroglycofen) from water samples using SPE. In GC-Orbitrap-MS analysis of chrysanthemum flower samples, average recoveries for pesticides, including this compound, were reported as 95.2%, 88.6%, and 95.7% at three different spiking levels. General guidelines for pesticide residue analysis suggest that average relative recovery should fall between 70% and 120%.
Reproducibility: Reproducibility, often expressed as Relative Standard Deviation (RSD), demonstrates the precision of the analytical method. For UPLC-MS/MS determination of this compound, intra-day RSDs ranged from 1.3% to 6.7%, and inter-day RSDs ranged from 1.9% to 7.0%. In GC-Orbitrap-MS analysis, the relative standard deviations (RSDs) associated with the average recoveries were 7.1%, 7.5%, and 7.2% at the three spiking levels. For HPLC-MS/MS methods applied to diphenyl ether herbicides, excellent method precision was demonstrated with relative standard deviations of less than 18% across all analytes and concentration levels. General bioanalytical method validation guidelines often suggest precision (RSD) to be within 15% for quantitative procedures.
Here is a summary of typical validation parameters for this compound:
| Parameter | Matrix | Technique | Range/Value | Citation |
| Detection Limits | ||||
| LOD (μg kg⁻¹) | Soybean seed | UPLC-MS/MS | 0.5 | |
| LOD (μg kg⁻¹) | Soybean plant, soil | UPLC-MS/MS | 1 | |
| LOD (μg kg⁻¹) | Chrysanthemum flower | GC-Orbitrap-MS | 0.3 – 3.0 (for 352 pesticides) | |
| LOQ (μg kg⁻¹) | Chrysanthemum flower | GC-Orbitrap-MS | 1.0 – 10.0 (for 352 pesticides) | |
| SDL (mg/kg) | Cereals | GC-Orbitrap MS | >0.02 (or 0.1 in some reports) | |
| Recovery | ||||
| % Recovery | Soybean seed, plant, soil | UPLC-MS/MS | 83.4 – 99.2 | |
| % Recovery | Water (for related DPhE) | SPE | >85 | |
| % Recovery | Chrysanthemum flower | GC-Orbitrap-MS | 95.2, 88.6, 95.7 (average at 3 levels) | |
| Reproducibility | ||||
| Intra-day RSD (%) | Soybean seed, plant, soil | UPLC-MS/MS | 1.3 – 6.7 | |
| Inter-day RSD (%) | Soybean seed, plant, soil | UPLC-MS/MS | 1.9 – 7.0 | |
| RSD (%) | Chrysanthemum flower | GC-Orbitrap-MS | 7.1, 7.5, 7.2 (at 3 levels) | |
| RSD (%) | Water (for related DPhE) | HPLC-MS/MS | <18 |
Q & A
Basic: What experimental considerations are critical when studying Fluoroglycofen-ethyl's light-dependent herbicidal activity?
This compound requires light to activate its mechanism of action as a protoporphyrinogen oxidase (PPO) inhibitor. Researchers must design experiments with controlled UV/visible light exposure to mimic field conditions. Key steps include:
- Light Source Calibration : Use wavelength-specific lamps (e.g., 400–700 nm) to simulate sunlight .
- Timing of Exposure : Apply the herbicide pre- or post-emergence and monitor activation kinetics, as photolysis triggers the formation of cytotoxic tetrapyrroles .
- Control Groups : Include dark-treated samples to isolate light-dependent effects.
- Analytical Validation : Use HPLC or LC-MS/MS to quantify degradation products and confirm target engagement .
Advanced: How can researchers reconcile discrepancies in soil degradation rates (e.g., DT50 = 11 hours vs. longer persistence in other studies)?
Soil degradation data contradictions often arise from variability in microbial activity, organic matter, or experimental conditions. Methodological adjustments include:
- Soil Microcosm Design : Standardize soil type (e.g., loam vs. clay), moisture (25–30% water-holding capacity), and temperature (25°C) .
- Microbial Profiling : Conduct 16S rRNA sequencing to correlate degradation rates with microbial community composition.
- Chemical Analysis : Quantify parent compound and metabolites via LC-MS/MS at multiple timepoints to assess degradation pathways .
- Statistical Modeling : Apply mixed-effects models to account for environmental covariates (e.g., pH, redox potential) .
Basic: What analytical methods are recommended for detecting this compound residues in plant and soil matrices?
Validated protocols include:
- Extraction : Use acetonitrile or dichloromethane for high recovery rates (>85%) .
- Detection :
- Quality Control : Spike samples with isotopically labeled internal standards (e.g., this compound-d₅) to correct for matrix effects .
Advanced: How can researchers optimize this compound synthesis to improve yield and purity?
The synthesis involves three steps: phenoxylation, nitration, and esterification . Key optimizations:
- Step 1 (Phenoxylation) : Replace dimethyl sulfoxide (DMSO) with a less oxidizing solvent (e.g., DMF) to reduce side reactions.
- Step 2 (Nitration) : Monitor reaction temperature (<10°C) to prevent over-nitration.
- Step 3 (Esterification) : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance α-chloroethyl acetate coupling efficiency .
- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate) to isolate the product (>95% purity) .
Advanced: What statistical approaches are suitable for analyzing dose-response relationships in this compound efficacy trials?
- Nonlinear Regression : Fit log-logistic models (e.g., ) to estimate ED₅₀ values for weed species .
- ANOVA with Post Hoc Tests : Compare efficacy across crops (e.g., wheat vs. soybean) under varying application timings .
- Multivariate Analysis : Use PCA to identify environmental factors (e.g., rainfall, soil type) influencing herbicidal activity .
Basic: How should toxicity studies be designed to address species-specific sensitivities to this compound?
- Test Organisms : Include non-target species (e.g., Daphnia magna, Oncorhynchus mykiss) per OECD guidelines .
- Endpoint Selection : Measure acute (LC₅₀/96h) and chronic (reproductive impairment) effects.
- Dose Range : Use 0.001–10 mg/L for aquatic organisms, reflecting environmental relevance .
- Positive Controls : Compare with known toxicants (e.g., glyphosate) to contextualize risk .
Advanced: What formulation strategies can mitigate this compound's photodegradation in field applications?
- Microencapsulation : Use polyurea microcapsules to slow UV-induced breakdown .
- Adjuvant Addition : Incorporate UV absorbers (e.g., titanium dioxide) or antioxidants (e.g., BHT) .
- Field Testing : Compare half-life (t₁/₂) of formulations under natural sunlight vs. lab conditions .
Basic: How do regulatory standards (e.g., GB 23200.70-2016) influence residue analysis protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
